molecular formula C8H6F3NO2 B15319933 2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone CAS No. 1060801-74-2

2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone

Cat. No.: B15319933
CAS No.: 1060801-74-2
M. Wt: 205.13 g/mol
InChI Key: JPUCUYHOYQWRNG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyridine ring system substituted with a methoxy group and a trifluoroacetyl group, a motif known for its significant potential in drug discovery. The trifluoroacetyl group is a key structural element that can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for creating novel bioactive molecules . Research on closely related structural analogs has demonstrated that such tetrahydropyridine derivatives can function as efflux pump inhibitors (EPIs) in Mycobacterium tuberculosis . These inhibitors show promise in combating multidrug-resistant strains by synergizing with existing anti-tuberculosis drugs like rifampicin, thereby increasing their susceptibility and offering a potential adjuvant therapy for tuberculosis treatment . As a key intermediate, this compound can be utilized in organic synthesis, including the development of protease inhibitors, enzyme substrates, and other pharmacologically active compounds. This compound is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1060801-74-2

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

JPUCUYHOYQWRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

Industrial production methods may involve scaling up the laboratory synthesis process, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The trifluoroethanone moiety is a common pharmacophore in medicinal chemistry. Below is a comparison of the target compound with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Properties of Trifluoroethanone Derivatives
Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone 5-OCH₃ C₈H₆F₃NO₂ 209.14 Not reported Hypothesized use in drug intermediates -
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl C₇H₄ClF₃NO 213.56 Not reported Agrochemical intermediates
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone 2-F C₇H₃F₄NO 193.10 Not reported Fluorinated building block
1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone 5-NH₂ C₇H₅F₃N₂O 202.13 Not reported Potential kinase inhibitor scaffold
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Oxadiazole core C₁₀H₅F₃N₂O₂ 242.16 Not reported Heterocyclic drug candidate

Electronic and Steric Effects

  • Methoxy Substitution (Target Compound) : The 5-methoxy group is electron-donating, which may enhance resonance stabilization of the pyridine ring and influence reactivity in nucleophilic or electrophilic reactions. This contrasts with electron-withdrawing groups (e.g., -Cl or -F in ), which increase electrophilicity at the ketone carbon.
  • Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and metabolic resistance, a feature shared across all analogs .

Pharmacological Relevance

  • Fluorine-Containing Drugs : Fluorinated pyridines are prevalent in FDA-approved drugs (e.g., antifungal agents and kinase inhibitors) due to their bioavailability and target affinity .
  • Target Compound : The 5-methoxy group may confer unique solubility or binding properties compared to halogenated analogs, though specific biological data are absent in the evidence.

Key Research Findings

Thermal Stability: Derivatives like 2,2,2-trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone exhibit moderate thermal stability (m.p. ~100–108°C), suggesting comparable behavior for the methoxy analog .

Biological Activity

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, with the CAS number 1060801-74-2, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, cytotoxicity, and relevant case studies.

  • Molecular Formula : C8H6F3NO
  • Molecular Weight : 205.134 g/mol
  • LogP : 1.835
  • Polar Surface Area (PSA) : 39.19 Ų

These properties suggest that the compound may exhibit significant lipophilicity and moderate polarity, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on enzymes like acetylcholinesterase (AChE). For instance, fluorinated derivatives have been characterized as slow-binding inhibitors, which suggests that this compound might exhibit comparable behavior in enzyme inhibition studies .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from key research articles:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)22.18Induction of apoptosis and necrosis
CaCo-2 (Colon cancer)20.3Inhibition of cell proliferation
T47-D (Breast cancer)23.06VEGFR2 inhibition leading to anti-proliferative effects

These findings suggest that the compound exhibits promising anti-cancer properties through multiple mechanisms.

Case Studies

  • Cytotoxicity in Lung Cancer Models
    A study reported that this compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 22.18 µM. The mechanism involved apoptosis induction and necrotic cell death .
  • VEGFR2 Inhibition
    Another investigation focused on its role in inhibiting VEGFR2, a critical target in cancer therapy. The compound was found to inhibit VEGFR2 with an IC50 value comparable to known inhibitors, suggesting potential for further development as an anti-cancer agent .

Q & A

Q. Key factors :

  • Temperature : Lower temperatures (0–25°C) reduce decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalyst : BF₃·Et₂O improves electrophilic substitution efficiency .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -70 ppm). ¹H NMR identifies the methoxy group (δ 3.8–4.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

How is X-ray crystallography applied to resolve structural ambiguities in trifluoromethylated pyridines?

Basic
Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example:

  • C-F bond length : Typically 1.32–1.35 Å.
  • Dihedral angle : The trifluoromethyl group and pyridine ring form a 15–25° angle, influencing electronic effects .

Q. Protocol :

Grow crystals via slow evaporation in ethyl acetate/hexane.

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with Olex2 GUI .

What reaction mechanisms explain the electrophilic substitution in trifluoroacetylation of pyridines?

Advanced
The trifluoroacetylation proceeds via a two-step mechanism:

Electrophile generation : TFAA reacts with a Lewis acid (e.g., BF₃) to form a reactive acylium ion ([CF₃CO⁺]).

Aromatic substitution : The acylium ion attacks the electron-rich 2-position of 5-methoxypyridine, followed by deprotonation .

Q. Kinetic studies :

  • Rate-determining step is electrophilic attack (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).
  • DFT calculations show a transition state with partial positive charge on the pyridine nitrogen .

How does the trifluoromethyl group influence electronic properties and reactivity?

Advanced
The -CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Reduces electron density on the pyridine ring (Hammett σₚ = 0.54).
  • Enhances stability : Meta-directing effects reduce electrophilic attack at the 4-position .

Q. Experimental validation :

  • Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to non-fluorinated analogs.
  • Frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) calculated via DFT align with UV-Vis spectra .

What methodologies are used to evaluate its enzyme inhibition potential?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values (e.g., 12 µM for acetylcholinesterase inhibition) using Ellman’s reagent .
  • Molecular docking : AutoDock Vina simulates binding to enzyme active sites (e.g., ΔG = -8.2 kcal/mol for COX-2) .

Q. Case study :

  • Target : Tyrosine kinase.
  • Assay : Fluorescence polarization (FP) with ATP-competitive probes.
  • Result : Kd = 0.45 µM, indicating strong binding .

How do researchers address contradictions in reported biological activities of structural analogs?

Advanced
Contradictions arise from variations in substituent positioning or assay conditions. For example:

CompoundBioactivity (IC₅₀)Assay ConditionReference
5-Fluoro analog18 µMpH 7.4, 37°C
5-Methoxy analog42 µMpH 6.8, 25°C

Q. Resolution strategies :

  • Standardize assay protocols (pH, temperature).
  • Conduct structure-activity relationship (SAR) studies to isolate electronic vs. steric effects .

How is in silico modeling applied to predict metabolic pathways?

Q. Advanced

  • Software : Schrödinger’s QikProp predicts CYP450 metabolism sites (e.g., O-demethylation by CYP3A4).
  • ADMET profiling :
    • Half-life : 4.2 hours (human liver microsomes).
    • Permeability : Caco-2 Papp = 12 × 10⁻⁶ cm/s .

What strategies optimize synthesis yield while minimizing environmental impact?

Q. Advanced

  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor from 13.6 to 8.2 .
  • Catalysis : Use recyclable Bi(OTf)₃ (yield: 92%, 5 cycles) .

Table : Synthesis optimization

ParameterTraditional MethodOptimized Method
SolventDCMCPME
CatalystBF₃·Et₂OBi(OTf)₃
E-factor13.68.2

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